molecular formula C11H10O6 B1654336 O-Benzoyl-L-malic acid CAS No. 22138-51-8

O-Benzoyl-L-malic acid

Cat. No.: B1654336
CAS No.: 22138-51-8
M. Wt: 238.19 g/mol
InChI Key: NVPJTXMOQCANSN-QMMMGPOBSA-N
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Description

Benzoylmalic acid (C₁₁H₁₀O₆), also known as malic acid benzoate, is a phenolic acid derivative formed by the esterification of benzoic acid with malic acid. It is classified under benzoic acids and derivatives . This compound has been identified in diverse plant species, including Cardamine violifolia (Brassicaceae), Prunus persica (peach), and Lepidium meyenii (maca), where it accumulates during specific developmental stages or under environmental stimuli like nitrogen treatment .

Properties

CAS No.

22138-51-8

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

(2S)-2-benzoyloxybutanedioic acid

InChI

InChI=1S/C11H10O6/c12-9(13)6-8(10(14)15)17-11(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

NVPJTXMOQCANSN-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(CC(=O)O)C(=O)O

melting_point

142°C

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylmalic acid can be synthesized through the esterification of malic acid with benzoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

Industrial Production Methods: While specific industrial production methods for benzoylmalic acid are not extensively documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Benzoylmalic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield malic acid and benzoic acid.

    Oxidation: It can be oxidized to form various oxidation products depending on the conditions and reagents used.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Hydrolysis: Malic acid and benzoic acid.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

    Substitution: Different acylated malic acids.

Scientific Research Applications

Benzoylmalic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a biomarker.

    Medicine: Investigated for its antioxidant properties and potential therapeutic benefits.

    Industry: Utilized in the production of certain polymers and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Benzoylmalic acid can be compared with other phenolic acids such as:

  • Gallic acid
  • Protocatechuic acid
  • p-Hydroxybenzoic acid
  • Syringic acid

Uniqueness: Benzoylmalic acid is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity compared to other phenolic acids. Its combination of a benzoyl group with malic acid makes it a valuable compound for various synthetic and research applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoylmalic acid belongs to a broader class of phenolic acids and benzoic acid derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features
Benzoylmalic acid Benzoic acid + malic acid ester C₁₁H₁₀O₆ 237.04 (deprotonated) Esterified form with dual carboxylic groups; higher polarity than benzoic acid.
Benzoic acid C₆H₅COOH C₇H₆O₂ 122.12 Parent compound; limited solubility in water; antimicrobial properties.
Mandelic acid C₆H₅CH(OH)COOH C₈H₈O₃ 152.15 α-hydroxy acid; chiral center; used in dermatology and organic synthesis.
p-Hydroxybenzoylmalic acid Benzoic acid (para-OH) + malic acid ester C₁₁H₁₀O₇ 253.04 Structural isomer with additional hydroxyl group; higher antioxidant potential.

Functional Analogues in Plant Metabolism

Compound Biological Role Occurrence Regulatory Pathways Involved
Benzoylmalic acid UV protection, nitrogen stress response Prunus persica, Cardamine violifolia Phenol metabolism (CCR, 4CL, HCT enzymes)
Chlorogenic acid Antioxidant, insect resistance Broccoli, coffee Phenylpropanoid pathway (HCT, COMT)
Rosmarinic acid Antimicrobial, anti-inflammatory Lamiaceae plants Shikimate pathway (PAL, C4H)

Metabolic Regulation in Plants

  • Benzoylmalic acid is upregulated under nitrogen treatment in peaches, with a log₂ fold change of 13.7 .
  • Quercetin-3-O-xyloside, a flavonoid, shows similar upregulation (log₂FC 10.3) under the same conditions but belongs to a distinct metabolic class.
  • Malate , a precursor of benzoylmalic acid, is a key intermediate in the TCA cycle but lacks the benzoate moiety.

Research Findings and Data Highlights

Accumulation Trends in Plants

  • Walnut endopleura: Benzoylmalic acid interacts with genes like CCR and 4CL, critical for lignin and phenol synthesis.
  • Peach fruit : Nitrogen application increases benzoylmalic acid levels by 2.6-fold, suggesting its role in nutrient utilization.
  • Cardamine violifolia: Accumulates benzoylmalic acid during leaf maturation, paralleling phenolic acid trends in Brassicaceae.

Comparative Physicochemical Properties

Property Benzoylmalic Acid Benzoic Acid Mandelic Acid
Water Solubility Moderate (ester) Low High (polar)
pKa ~3.1 (carboxylic) 4.2 3.4
Bioactivity UV protection Antimicrobial Exfoliant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Benzoyl-L-malic acid
Reactant of Route 2
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O-Benzoyl-L-malic acid

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